5-Isopropyl-2,3-dihydro-1H-inden-1-one

Description

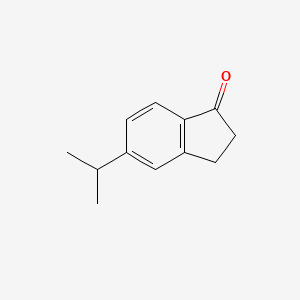

5-Isopropyl-2,3-dihydro-1H-inden-1-one (IUPAC name: 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one) is a novel sesquiterpene isolated from the leaves of Croton oblongifolius . Structurally, it features a bicyclic indenone core with hydroxyl, isopropyl, and methyl substituents at positions 3, 5, and 3, respectively (Figure 1). This compound exhibits significant allelopathic activity, inhibiting the hypocotyl and root growth of Lepidium sativum (garden cress) seedlings, with IC50 values of 0.34 mM and 0.16 mM, respectively . Its bioactivity is attributed to its ability to disrupt cell expansion and seedling development, making it a candidate for sustainable weed management strategies .

Properties

IUPAC Name |

5-propan-2-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-8(2)9-3-5-11-10(7-9)4-6-12(11)13/h3,5,7-8H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHJKEQFTLNPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of isopropylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Industrial Production Methods

In industrial settings, the production of 5-Isopropyl-2,3-dihydro-1H-inden-1-one may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen, nitro, or other functional groups to the aromatic ring.

Scientific Research Applications

5-Isopropyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues from Croton oblongifolius

Three sesquiterpenes isolated from C. oblongifolius—alpinolide peroxide, 6-hydroxy alpinolide, and 5-isopropyl-2,3-dihydro-1H-inden-1-one—were evaluated for allelopathic activity. Their inhibitory effects on L. sativum growth are quantified in Table 1.

Table 1. IC50 Values (mM) for Hypocotyl and Root Growth Inhibition of L. sativum

| Compound | Hypocotyl IC50 | Root IC50 |

|---|---|---|

| Alpinolide peroxide | 0.21 | 0.17 |

| 6-Hydroxy alpinolide | 0.26 | 0.23 |

| 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one | 0.34 | 0.16 |

- Alpinolide peroxide demonstrated the highest hypocotyl growth suppression (IC50 = 0.21 mM), likely due to its reactive peroxide group enhancing phytotoxicity .

- 6-Hydroxy alpinolide, with a hydroxyl group at position 6, showed moderate activity (IC50 = 0.26 mM for hypocotyls).

- 5-Isopropyl-2,3-dihydro-1H-inden-1-one exhibited weaker hypocotyl inhibition (IC50 = 0.34 mM) but comparable root inhibition (IC50 = 0.16 mM) to alpinolide peroxide. The isopropyl and methyl groups may enhance hydrophobicity, facilitating root membrane interactions .

Substituent Effects on Bioactivity

- Hydroxyl Groups: Enhance phytotoxicity by increasing hydrogen-bonding capacity (e.g., 6-hydroxy alpinolide vs. non-hydroxylated analogs).

- Nitro/Chloro Groups : Electron-withdrawing effects may reduce allelopathic activity by destabilizing reactive intermediates.

Biological Activity

5-Isopropyl-2,3-dihydro-1H-inden-1-one, with the molecular formula , is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of 5-Isopropyl-2,3-dihydro-1H-inden-1-one features a bicyclic framework typical of indene derivatives. Its unique configuration contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds structurally related to 5-Isopropyl-2,3-dihydro-1H-inden-1-one exhibit significant enzyme inhibition properties. For instance, indenoindole derivatives have been studied for their ability to inhibit protein kinase CK2, an enzyme implicated in various cancers. The structure-activity relationship (SAR) studies reveal that modifications on the indene core can enhance inhibitory potency.

Table 1: Inhibitory Activity of Indenoindole Derivatives

| Compound | Structure Modification | IC50 (µM) | Percent Inhibition (%) |

|---|---|---|---|

| 5a | CH₃ at R₁ | 0.17 ± 0.03 | 94 |

| 5b | i-C₃H₇ at R₁ | 0.61 ± 0.03 | 94 |

| 6a | CH₃ at R₁ | 1.27 ± 0.27 | 64 |

| 6b | i-C₃H₇ at R₁ | 1.45 ± 0.32 | 60 |

This table summarizes the inhibitory effects of various derivatives on CK2, highlighting the promising potential of these compounds for therapeutic development .

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of indene compounds exhibit cytotoxic activity against various cancer cell lines. For example, compounds derived from the indenoindole scaffold have shown selective cytotoxicity against human cancer cell lines such as HEK293T and WI-38.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | HEK293T | <10 |

| 5b | WI-38 | <15 |

| 6a | MEF | <20 |

These findings suggest that modifications to the indene structure can significantly impact cytotoxicity profiles and selectivity towards different cell lines .

The mechanism by which 5-Isopropyl-2,3-dihydro-1H-inden-1-one exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The presence of the isopropyl group may enhance hydrophobic interactions, increasing binding affinity and specificity.

Case Study: Indenoindole Derivatives in Cancer Therapy

A recent study focused on a series of indenoindole derivatives, including those related to 5-Isopropyl-2,3-dihydro-1H-inden-1-one. These compounds were evaluated for their ability to inhibit CK2 and induce apoptosis in cancer cells. Notably, compound 5a demonstrated superior inhibition compared to traditional inhibitors like emodin and ellagic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.